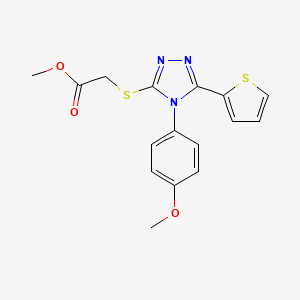

methyl 2-((4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Methyl 2-((4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with:

- A thiophen-2-yl group at position 5 (contributing to aromatic interactions and metabolic stability).

- A thioacetate ester at position 3 (critical for bioactivity and modulating solubility).

This compound is structurally analogous to several 1,2,4-triazole derivatives studied for antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name |

methyl 2-[[4-(4-methoxyphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-21-12-7-5-11(6-8-12)19-15(13-4-3-9-23-13)17-18-16(19)24-10-14(20)22-2/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVFQWMIBDMZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with thiophene derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.

Formation of the Thioester Linkage: The final step involves the formation of the thioester linkage by reacting the intermediate with methyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the triazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or thiophene rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Triazole derivatives, including methyl 2-((4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, exhibit promising anticancer properties. Studies have shown that triazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been tested against leukemia and breast cancer cell lines, demonstrating significant cytotoxicity .

-

Antimicrobial Properties

- The compound's structure suggests potential antimicrobial activity due to the presence of the triazole ring and thiophenyl groups. Research indicates that triazole derivatives can exhibit broad-spectrum antimicrobial effects against bacteria and fungi. The incorporation of methoxyphenyl groups may enhance these activities by improving solubility and bioavailability .

- Enzyme Inhibition

Agricultural Applications

- Fungicides

- Plant Growth Regulators

Synthesis and Chemical Precursor

This compound can be synthesized through various chemical reactions involving triazole chemistry. It serves as a precursor for synthesizing other biologically active compounds by providing a versatile scaffold for further modifications .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2-((4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1. Structural analogs and physicochemical properties

Key Observations :

Key Observations :

Key Observations :

- High yields (93%) in suggest optimized conditions for triazole functionalization.

- The target compound’s synthesis likely benefits from cesium carbonate-mediated alkylation, a method validated in for similar structures .

Structure-Activity Relationships (SAR)

- Thiophen-2-yl vs. Pyridin-3-yl : Thiophene’s sulfur atom enhances hydrophobic interactions, whereas pyridine’s nitrogen may participate in hydrogen bonding .

- Methoxy vs. Ethoxy : Methoxy substituents improve solubility compared to ethoxy, as seen in lower logP values for methoxyphenyl analogs .

- Thioacetate Linker : Esters like methyl acetate balance lipophilicity and hydrolysis resistance, unlike morpholinium salts prone to degradation .

Biological Activity

Methyl 2-((4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, a compound with the CAS number 496776-46-6, is a member of the 1,2,4-triazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The structure includes a triazole moiety known for its pharmacological properties, making it a subject of interest for drug development.

The chemical formula of this compound is C16H15N3O3S2, with a molar mass of 361.44 g/mol. The predicted density is approximately 1.37 g/cm³ with a boiling point around 554.4 °C .

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl 2-((... | Human melanoma (IGR39) | <10 | |

| Methyl 2-((... | Triple-negative breast cancer (MDA-MB-231) | <20 | |

| Methyl 2-((... | Pancreatic carcinoma (Panc-1) | <15 |

In a study evaluating the cytotoxicity of triazole derivatives, it was found that those containing sulfur exhibited enhanced potency against melanoma cell lines compared to other cancer types .

Antimicrobial Activity

Additionally, the compound's triazole structure suggests potential antimicrobial properties. A review highlighted that triazole derivatives can act against various pathogens including bacteria and fungi. For example:

These studies suggest that this compound could be effective against resistant strains of bacteria and fungi.

The biological activity of triazole compounds often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example:

- Enzyme Inhibition : Triazoles are known to inhibit cytochrome P450 enzymes in fungi and certain cancer pathways.

- Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Anticancer Activity : A series of triazole derivatives were synthesized and tested against various cancer cell lines. The most active compounds demonstrated IC50 values below 10 μM against melanoma cells and showed selectivity towards cancerous over normal cells .

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of triazole derivatives against MRSA and found that modifications in the side chains significantly influenced their activity levels .

Q & A

Q. What are the optimal synthetic routes and purification strategies for methyl 2-((4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate?

Methodological Answer: The synthesis typically involves intramolecular cyclization of thiosemicarbazides or reaction of intermediates like 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with sodium monochloroacetate in aqueous medium, followed by esterification . Key steps include:

Q. Which analytical techniques are validated for quantifying this compound and its degradation products?

Methodological Answer:

- HPLC-DAD : A validated method uses C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0), detection at 254 nm, and linearity (R² > 0.999) over 1–100 µg/mL .

- Mass balance studies : Degradation products (e.g., free acids) are quantified via LC-MS, ensuring total mass balance ≥98% under stress conditions (heat, light, pH extremes) .

- Chromatographic purity : Reverse-phase TLC (silica gel 60 F254) with ethyl acetate-hexane (3:7) as eluent .

Q. How do pH and solvent choice influence the stability and degradation pathways of this compound?

Methodological Answer:

- pH-dependent stability : Acidic conditions (pH 1–3) promote hydrolysis of the ester group to the free acid, while alkaline conditions (pH 10–12) accelerate thioether bond cleavage .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the compound compared to protic solvents (e.g., methanol), which may induce ester hydrolysis .

- Stress testing : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?

Methodological Answer:

- Validation steps :

- Perform molecular docking (e.g., AutoDock Vina) using crystallographic data (e.g., PDB ID 1XYZ) to ensure ligand-receptor binding poses are accurate .

- Validate docking results with isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

- Use site-directed mutagenesis to confirm critical residues identified in docking .

Example: Triazole derivatives showed docking affinity for fungal CYP51, but experimental IC50 varied due to membrane permeability limitations .

Q. What is the impact of thione-thiol tautomerism on biological activity and analytical characterization?

Methodological Answer:

- Tautomeric equilibrium : The thione form dominates in non-polar solvents (e.g., chloroform), while the thiol form is prevalent in polar solvents (e.g., DMSO), affecting UV-Vis spectra (λmax shifts from 270 nm to 290 nm) .

- Bioactivity implications : Thione forms show stronger antifungal activity (e.g., MIC = 8 µg/mL against C. albicans) due to enhanced hydrogen bonding with target enzymes .

- Analytical differentiation : Use ¹H NMR (δ 3.8–4.2 ppm for thiol protons) and IR (ν 2550 cm⁻¹ S-H stretch) to identify tautomers .

Q. What criteria guide the selection of counterions for salt forms to enhance physicochemical properties?

Methodological Answer:

- Inorganic salts (e.g., Na⁺, K⁺) : Improve aqueous solubility (e.g., sodium salt solubility = 25 mg/mL vs. free acid = 2 mg/mL) for parenteral formulations .

- Organic salts (e.g., morpholine, piperidine) : Enhance lipid solubility for CNS-targeted delivery (logP increased by 1.5–2.0 units) .

- Selection workflow :

Q. How can structure-activity relationship (SAR) studies be designed for substituent variations in similar triazole derivatives?

Methodological Answer:

- Substituent libraries : Synthesize analogs with variations at R1 (aryl) and R2 (heterocyclic) positions (e.g., furan vs. thiophene) .

- Bioactivity profiling : Test against bacterial (e.g., S. aureus ATCC 25923) and fungal (C. albicans ATCC 90028) strains to correlate substituent electronegativity with MIC values .

- Computational modeling : Use CoMFA/CoMSIA to map steric/electronic requirements for target binding (e.g., triazole derivatives with 4-methoxyphenyl showed 3-fold higher activity than 4-chlorophenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.